molecular formula C12H12N2O B1317340 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 934570-54-4

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B1317340
CAS RN: 934570-54-4
M. Wt: 200.24 g/mol
InChI Key: XSNMWJQOHKWNKY-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12N2O . It is also known by its CAS number 934570-54-4 .


Molecular Structure Analysis

The InChI code for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is 1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-8H,1-2H3 . The Canonical SMILES is CC1=C(C(=NN1)C)C2=CC=C(C=C2)C=O . The molecular weight is 200.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde include a molecular weight of 200.24 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 45.8 Ų and a Heavy Atom Count of 15 .

Scientific Research Applications

Antileishmanial and Antimalarial Agent

Compounds with similar structures have been studied for their potential use in treating parasitic diseases such as leishmaniasis and malaria. The pyrazolyl group may interact with specific enzymes or receptors in the parasites, inhibiting their growth or survival .

Molecular Simulation Studies

The pyrazolyl group can be used in molecular simulations to study its binding affinity and interaction with various biological targets. This can help in rational drug design and optimization .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMWJQOHKWNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586299
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

CAS RN

934570-54-4
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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